molecular formula C12H17NO2 B8613254 3-(2-Methoxyphenoxy)methyl-pyrrolidine

3-(2-Methoxyphenoxy)methyl-pyrrolidine

Cat. No.: B8613254
M. Wt: 207.27 g/mol
InChI Key: YHNDTIPVPOPHNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyphenoxy)methyl-pyrrolidine is a pyrrolidine derivative featuring a methoxyphenoxy substituent at the 3-position of the pyrrolidine ring. Pyrrolidine derivatives are widely studied for their bioactive properties, including adrenoceptor modulation, antiarrhythmic activity, and spasmolytic effects . The 2-methoxyphenoxy group enhances lipophilicity and may influence receptor binding affinity, as seen in related indolyloxy-propanol derivatives .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-[(2-methoxyphenoxy)methyl]pyrrolidine

InChI

InChI=1S/C12H17NO2/c1-14-11-4-2-3-5-12(11)15-9-10-6-7-13-8-10/h2-5,10,13H,6-9H2,1H3

InChI Key

YHNDTIPVPOPHNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2CCNC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-((2-Fluorophenoxy)methyl)pyrrolidine hydrochloride

  • Structure: Differs by substitution of the methoxy group with fluorine at the 2-position of the phenoxy ring.
  • Properties: Fluorine’s electronegativity increases polarity and may alter metabolic stability compared to the methoxy group. No direct biological data are reported, but fluorinated analogs often exhibit enhanced bioavailability .
  • Applications : Used as a pharmaceutical intermediate, suggesting utility in drug development .

2-(2-Methoxy-phenyl)-pyrrolidine

  • Structure : The methoxyphenyl group is directly attached to the pyrrolidine ring at the 2-position instead of the 3-position.
  • Properties : Positional isomerism impacts steric and electronic interactions. For example, 2-substituted pyrrolidines often show distinct binding modes in receptor-ligand studies compared to 3-substituted analogs .
  • Applications : Broad research applications due to structural versatility .

(2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

  • Structure: Shares the 2-methoxyphenoxyethylamino moiety but incorporates an indole ring system.
  • Properties: Demonstrated α1-, α2-, and β1-adrenoceptor binding (IC₅₀: 0.1–10 μM) and antiarrhythmic activity in preclinical models .
  • Applications: Potential as a cardiovascular therapeutic agent due to dual adrenoceptor antagonism and spasmolytic effects .

1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine

  • Structure: Replaces the 2-methoxyphenoxy group with a brominated methylphenoxy chain.
  • Properties: Bromine increases molecular weight (MW: ~298 g/mol) and may enhance halogen bonding in target interactions. No specific hazard data reported .
  • Applications : Utilized in exploratory synthetic chemistry .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity/Applications Stability/Reactivity Notes
3-(2-Methoxyphenoxy)methyl-pyrrolidine ~221.3 3-(2-Methoxyphenoxy)methyl Adrenoceptor binding, antiarrhythmic Moderate alkaline stability
3-((2-Fluorophenoxy)methyl)pyrrolidine hydrochloride 231.69 3-(2-Fluorophenoxy)methyl Pharmaceutical intermediate Enhanced polarity from fluorine
2-(2-Methoxy-phenyl)-pyrrolidine ~177.2 2-(2-Methoxyphenyl) Research applications Positional isomer effects
1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine ~298.3 4-Bromo-3-methylphenoxyethyl Synthetic chemistry Halogen-mediated reactivity

Key Research Findings

  • Electronic Effects: Methoxy groups in this compound enhance π-π stacking in receptor binding, whereas fluorine in analogs increases metabolic resistance .
  • Steric Influence: 3-Substituted pyrrolidines exhibit better conformational flexibility for adrenoceptor interactions compared to 2-substituted isomers .
  • Stability: The 2-methoxyphenoxy group shows moderate stability under alkaline conditions, similar to lignin model compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.